3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is an organic compound with the molecular formula C12H14N2O2S It features a benzimidazole ring substituted with an ethyl group and a propanoic acid moiety connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, typically using ethyl halides in the presence of a base.
Formation of the Thioether Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol or disulfide compound.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl linkage and propanoic acid moiety may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the ethyl group, which may affect its bioactivity and chemical properties.
2-(2-Benzimidazolylthio)acetic acid: Features a different alkyl chain length, which can influence its reactivity and applications.
4-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid: Has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is unique due to the presence of the ethyl group on the benzimidazole ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-14-10-6-4-3-5-9(10)13-12(14)17-8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUORIJGQSIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345030 |
Source
|
Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51099-68-4 |
Source
|
Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.